Phensuximide

Vue d'ensemble

Description

Le phénsuximide est un membre de la classe des succinimides avec des propriétés anticonvulsivantes. Il est principalement utilisé pour traiter les crises d'absence (petites mal) en supprimant le modèle EEG d'ondes pointues et lentes paroxystiques de trois cycles par seconde associé à des pertes de conscience . Le composé réduit la fréquence des attaques en déprimant la transmission nerveuse dans le cortex moteur .

Applications De Recherche Scientifique

Phensuximide has a wide range of scientific research applications:

Chemistry: It is used as a model compound to study the behavior of succinimides in various chemical reactions.

Biology: this compound is used in research to understand its effects on neuronal activity and its potential neuroprotective properties.

Medicine: Beyond its use as an anticonvulsant, this compound is being investigated for its potential therapeutic effects in other neurological disorders.

Industry: this compound is used in the development of new pharmaceuticals and as a reference standard in quality control processes.

Mécanisme D'action

Target of Action

Phensuximide, a member of the succinimide class, primarily targets the inhibitory neuronal systems that are crucial in the generation of the three per second rhythm . It is believed to bind to T-type voltage-sensitive calcium channels .

Mode of Action

It is known to suppress the paroxysmal three cycle per second spike and wave eeg pattern associated with lapses of consciousness in petit mal seizures . This suppression is achieved by depressing nerve transmission in the motor cortex . It’s effects may be related to its ability to inhibit depolarization-induced accumulation of cyclic AMP and cyclic GMP in brain tissue .

Biochemical Pathways

It is known that the drug’s effects are related to its ability to inhibit the accumulation of cyclic amp and cyclic gmp in brain tissue following depolarization .

Pharmacokinetics

This compound is rapidly and completely absorbed . It has a protein binding of 21% . The drug is metabolized in the liver (hepatic metabolism) .

Result of Action

The primary result of this compound’s action is the reduction in the frequency of attacks in petit mal seizures. This is achieved by suppressing the paroxysmal three cycle per second spike and wave EEG pattern associated with lapses of consciousness .

Analyse Biochimique

Biochemical Properties

Phensuximide interacts with inhibitory neuronal systems that are important in the generation of the three per second rhythm . Its effects may be related to its ability to inhibit depolarization-induced accumulation of cyclic AMP and cyclic GMP in brain tissue .

Cellular Effects

This compound suppresses the paroxysmal three cycle per second spike and wave EEG pattern associated with lapses of consciousness in petit mal seizures . The frequency of attacks is reduced by depression of nerve transmission in the motor cortex .

Molecular Mechanism

It is believed to act in inhibitory neuronal systems that are important in the generation of the three per second rhythm . Its effects may be related to its ability to inhibit depolarization-induced accumulation of cyclic AMP and cyclic GMP in brain tissue .

Temporal Effects in Laboratory Settings

It is known that this compound is rapidly and completely absorbed .

Dosage Effects in Animal Models

It is known that this compound is used in the treatment of epilepsy .

Metabolic Pathways

This compound is metabolized in the liver

Transport and Distribution

This compound is rapidly and completely absorbed

Subcellular Localization

It is known that this compound is rapidly and completely absorbed .

Méthodes De Préparation

La réaction implique généralement l'utilisation de 4,4'-bipyridine et de diacétate de palladium comme catalyseurs dans le tétrahydrofurane et l'eau à 80 °C pendant 24 heures . Cette méthode permet d'obtenir du phénsuximide avec une pureté et une efficacité élevées.

Analyse Des Réactions Chimiques

Le phénsuximide subit diverses réactions chimiques, notamment :

Oxydation : Le phénsuximide peut être oxydé pour former les N-oxydes correspondants.

Réduction : Les réactions de réduction peuvent convertir le phénsuximide en ses amines correspondantes.

Substitution : Le phénsuximide peut subir des réactions de substitution nucléophile, où le groupe méthyle peut être remplacé par d'autres nucléophiles.

Les réactifs couramment utilisés dans ces réactions comprennent les agents oxydants comme le peroxyde d'hydrogène, les agents réducteurs comme l'hydrure de lithium et d'aluminium, et les nucléophiles comme l'azoture de sodium. Les principaux produits formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés.

Applications de la recherche scientifique

Le phénsuximide a un large éventail d'applications de recherche scientifique :

Chimie : Il est utilisé comme composé modèle pour étudier le comportement des succinimides dans diverses réactions chimiques.

Biologie : Le phénsuximide est utilisé en recherche pour comprendre ses effets sur l'activité neuronale et ses propriétés neuroprotectrices potentielles.

Médecine : Au-delà de son utilisation comme anticonvulsivant, le phénsuximide est en cours d'investigation pour ses effets thérapeutiques potentiels dans d'autres troubles neurologiques.

Industrie : Le phénsuximide est utilisé dans le développement de nouveaux médicaments et comme étalon de référence dans les processus de contrôle qualité.

Mécanisme d'action

Le mécanisme d'action exact du phénsuximide n'est pas entièrement compris. On pense qu'il agit sur les systèmes neuronaux inhibiteurs qui sont importants pour la génération du rythme de trois cycles par seconde associé aux crises d'absence . Le phénsuximide peut inhiber l'accumulation induite par la dépolarisation d'AMP cyclique et de GMP cyclique dans le tissu cérébral . Cette inhibition réduit l'excitabilité des neurones, empêchant ainsi les crises.

Comparaison Avec Des Composés Similaires

Le phénsuximide est souvent comparé à d'autres anticonvulsivants de la famille des succinimides, tels que l'éthosuximide et la méthsuximide . Bien que les trois composés partagent une structure de base similaire et soient utilisés pour traiter les crises d'absence, ils diffèrent par leurs propriétés pharmacocinétiques et leurs profils d'effets secondaires. Par exemple :

Ethosuximide : Connu pour son efficacité dans le traitement des crises d'absence chez les enfants, il a un profil d'effets secondaires relativement favorable.

Méthsuximide : Moins fréquemment utilisé en raison de ses effets secondaires plus graves, il est généralement réservé aux cas où les autres traitements ont échoué.

Les propriétés uniques du phénsuximide, telles que son action spécifique sur le cortex moteur et sa capacité à inhiber l'accumulation de nucléotides cycliques, en font un composé précieux dans les milieux cliniques et de recherche .

Propriétés

IUPAC Name |

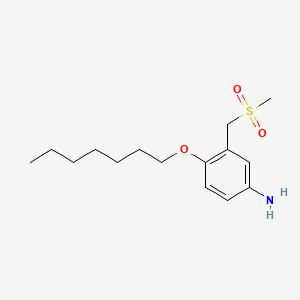

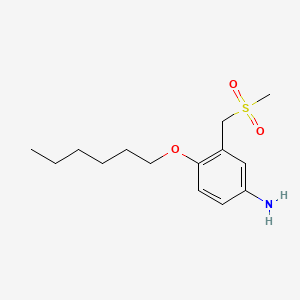

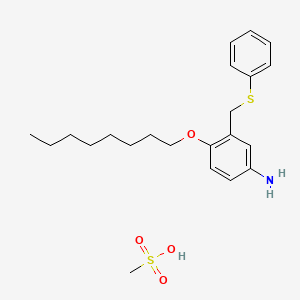

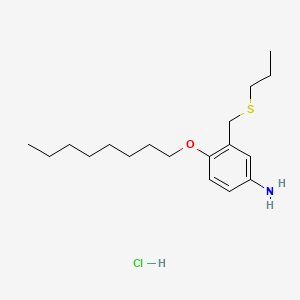

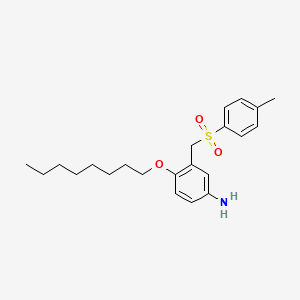

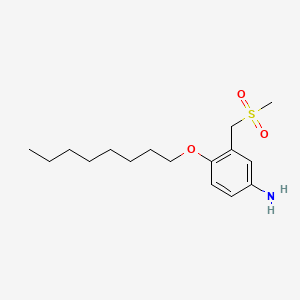

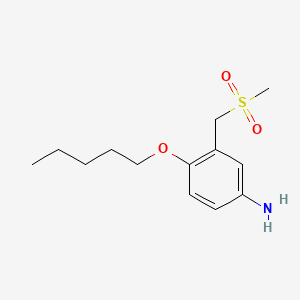

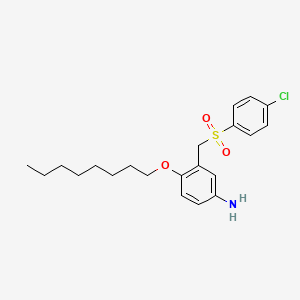

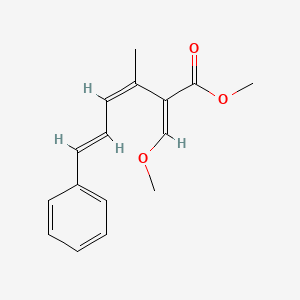

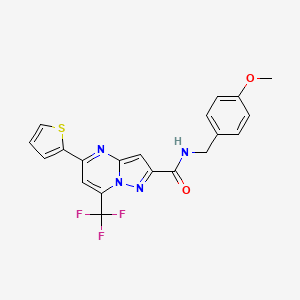

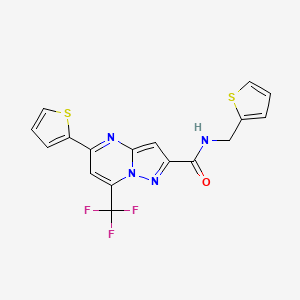

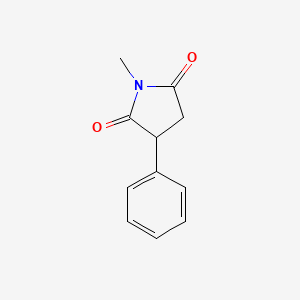

1-methyl-3-phenylpyrrolidine-2,5-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11NO2/c1-12-10(13)7-9(11(12)14)8-5-3-2-4-6-8/h2-6,9H,7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WLWFNJKHKGIJNW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=O)CC(C1=O)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4023460 | |

| Record name | Phensuximide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4023460 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

189.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Phensuximide | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014970 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

2.21e+00 g/L | |

| Record name | Phensuximide | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00832 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Phensuximide | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014970 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Mechanism of Action |

Phensuximide's mechanism of action not understood, but may act in inhibitory neuronal systems that are important in the generation of the three per second rhythm. It's effects may be related to its ability to inhibit depolarization-induced accumulation of cyclic AMP and cyclic GMP in brain tissue. | |

| Record name | Phensuximide | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00832 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

CAS No. |

86-34-0 | |

| Record name | Phensuximide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=86-34-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Phensuximide [USP:INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000086340 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phensuximide | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00832 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | phensuccimide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=760079 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Phensuximide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4023460 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Phensuximide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.513 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PHENSUXIMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6WVL9C355G | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Phensuximide | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014970 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

72 °C | |

| Record name | Phensuximide | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00832 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Phensuximide | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014970 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary mechanism of action of phensuximide in managing seizures?

A1: While the precise mechanism of action of this compound remains unclear, research suggests that it may exert its anticonvulsant effects by altering neurotransmission mechanisms and possibly influencing cellular membrane function. []

Q2: How does this compound compare to other anticonvulsants like ethosuximide in terms of its effects on cyclic nucleotides?

A2: Studies show that this compound, unlike ethosuximide, inhibits the accumulation of both cyclic AMP and cyclic GMP in depolarized brain tissue, suggesting a potential difference in their mechanisms of action. [] This distinction might explain why this compound exhibits activity against maximal electroshock seizures (MES) while ethosuximide does not. []

Q3: What is the molecular formula and weight of this compound?

A3: this compound has the molecular formula C11H11NO2 and a molecular weight of 189.21 g/mol. []

Q4: Which spectroscopic techniques have been employed to characterize this compound?

A4: Researchers have used various spectroscopic techniques to analyze this compound, including infrared (IR) spectroscopy, proton nuclear magnetic resonance (1H NMR) spectroscopy, and mass spectrometry (MS). [, , ] These methods provide information about the functional groups, proton environments, and fragmentation patterns of the molecule.

Q5: What is the impact of magnesium trisilicate on this compound?

A5: Magnesium trisilicate, a common antacid ingredient, exhibits significant adsorption of this compound in vitro. [] This interaction could potentially influence the bioavailability of this compound when co-administered with antacids containing magnesium trisilicate.

Q6: Are there any known catalytic applications of this compound?

A6: While this compound is primarily recognized for its anticonvulsant properties, research has explored its use as a carrier molecule in the development of potential central nervous system antitumor agents. []

Q7: Have there been any computational studies on this compound?

A7: Yes, researchers have employed computational chemistry techniques to investigate this compound. For instance, studies have used chiral solvating agents and lanthanide shift reagents in conjunction with 1H NMR to differentiate between this compound enantiomers. []

Q8: What is the metabolic fate of this compound in dogs?

A8: In dogs, this compound is metabolized into several compounds, including α-phenylsuccinimide, levo -2-phenylsuccinamic acid, and N-methyl-α-( p -hydroxyphenyl)succinimide. Notably, no α-( p -hydroxyphenyl) succinimide is detected as a metabolic product. []

Q9: How do the plasma concentrations of this compound compare to its desmethyl metabolite in relation to clinical efficacy?

A9: Studies indicate that this compound, with a mean half-life of 7.8 hours, achieves lower average fasting plasma levels compared to its desmethyl metabolite. This difference in pharmacokinetic profiles might contribute to the relatively weaker antiepileptic effect observed with this compound. []

Q10: How do plasma concentrations of ethosuximide compare to this compound in treating petit mal epilepsy?

A10: Research suggests that ethosuximide, at dosages of 10–45 mg kg−1 day−1, reaches steady-state plasma concentrations between 10 and 150 μg ml−1 in children with petit mal epilepsy, demonstrating significant interindividual pharmacokinetic variability. [] This variability highlights the importance of monitoring plasma concentrations for individualized treatment optimization.

Q11: What were the long-term effects observed in patients treated with this compound for epilepsy?

A11: Long-term studies on patients receiving this compound revealed a potential decrease in its effectiveness over time. [] This observation highlights the need for continuous monitoring and potential adjustments in treatment strategies for long-term management of epilepsy with this compound.

Q12: Has this compound shown any efficacy in treating conditions other than epilepsy?

A12: Interestingly, this compound, along with other anticonvulsants, demonstrated hepatotrophic effects in partially hepatectomized rats. [] This finding suggests potential avenues for further investigation into its therapeutic applications beyond epilepsy management.

Q13: Is there any evidence of resistance development with this compound?

A13: While specific resistance mechanisms related to this compound are not extensively discussed in the provided research, understanding the potential for resistance development and its relation to other anticonvulsant compounds is crucial for optimizing long-term treatment strategies. []

Q14: What are the known urotoxic effects of this compound?

A14: Studies have shown that this compound can induce urotoxicity in Fischer 344 rats, with morphological changes observed primarily in the proximal tubular cells of the kidneys. [, ] These changes are characterized by features such as large vacuoles, opaque granule accumulation, and brush border damage. []

Q15: How does phenobarbital pretreatment influence the urotoxic effects of this compound?

A15: Pretreatment with phenobarbital has been found to potentiate the urotoxic effects of this compound in rats, leading to more pronounced hematuria, proteinuria, and bladder hemorrhages. [, ] This interaction underscores the importance of considering potential drug interactions when using this compound in conjunction with other medications.

Q16: Are there any concerns regarding the safety of this compound in patients with hepatic porphyrias?

A16: this compound is generally considered unsafe for individuals with hepatic porphyrias due to its potential to precipitate acute attacks. [, ] This risk is associated with its ability to induce experimental porphyria in animal models. [, ]

Q17: Have there been any specific drug delivery strategies investigated for this compound?

A17: While the provided research does not delve into specific drug delivery approaches for this compound, optimizing its delivery to target tissues could potentially enhance its therapeutic efficacy and minimize potential side effects.

Q18: Which analytical techniques have been employed for the quantification of this compound in biological fluids?

A18: Various analytical methods have been developed and utilized for quantifying this compound concentrations in biological samples. These methods include gas chromatography (GC) [, , ], high-performance liquid chromatography (HPLC) [, ], and immunoassays like enzyme multiplied immunoassay technique (EMIT) and fluorescence polarization immunoassay (FPIA). []

Q19: Has the presence of this compound been detected in environmental samples?

A19: Research has detected this compound in groundwater samples, indicating its potential presence as a contaminant in water resources. [] This finding highlights the need to assess the environmental fate and potential ecological impact of pharmaceutical compounds like this compound.

Q20: Are there any studies on the dissolution and solubility properties of this compound?

A20: While the provided research doesn't offer detailed insights into the dissolution and solubility characteristics of this compound, understanding these properties is essential for developing optimal formulations with desirable bioavailability and efficacy.

Q21: What is the importance of analytical method validation in the context of this compound research?

A21: Validating analytical methods used to characterize and quantify this compound is crucial for ensuring the accuracy, precision, and specificity of the obtained data. [] These validation procedures are essential for generating reliable and reproducible research findings.

Q22: Does this compound elicit any known immunological responses?

A22: The available research does not provide information on the immunogenicity or potential for inducing immunological responses associated with this compound.

Q23: What are some alternative anticonvulsant drugs to this compound, and how do they compare?

A23: Several alternative anticonvulsant medications are available, each with its own mechanism of action, efficacy, and safety profile. [] Some alternatives include ethosuximide, valproic acid, lamotrigine, and levetiracetam. [] Selecting the most appropriate anticonvulsant requires careful consideration of individual patient factors, seizure type, potential side effects, and drug interactions.

Q24: Are there any specific guidelines for the disposal of this compound?

A24: Proper disposal of pharmaceuticals like this compound is crucial for minimizing environmental contamination. [] Adhering to local regulations and guidelines for pharmaceutical waste disposal is essential.

Q25: What significant milestones have marked the research and development of this compound?

A25: Research into this compound and its applications has evolved over time, encompassing a wide range of disciplines, including medicinal chemistry, pharmacology, toxicology, and environmental science. [] These interdisciplinary efforts have contributed significantly to our understanding of this compound.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.